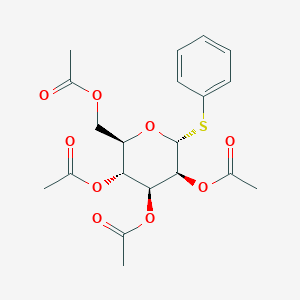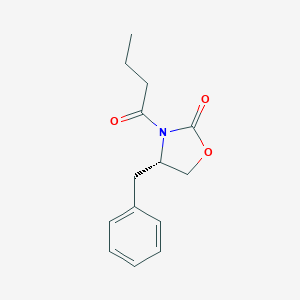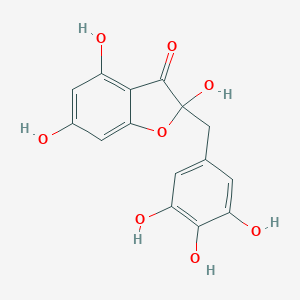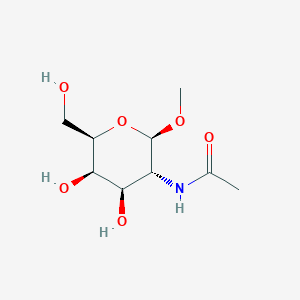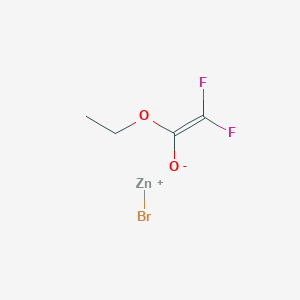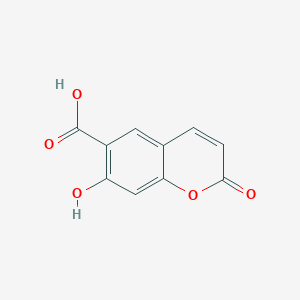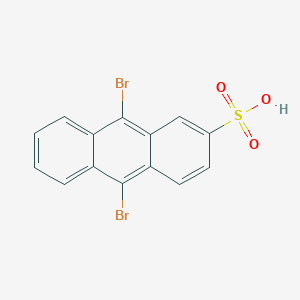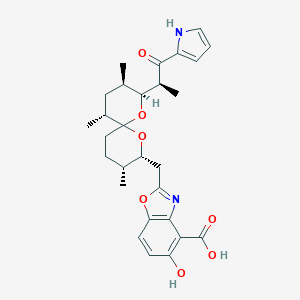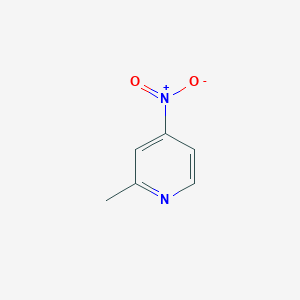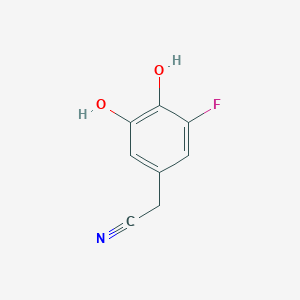
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, also known as FDOPA, is a chemical compound that has gained significant attention in the field of scientific research. FDOPA is a derivative of the amino acid tyrosine and is commonly used as a tracer in medical imaging studies.
作用机制
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is a precursor of the neurotransmitter dopamine, which is produced in the brain by the conversion of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile to L-DOPA by the enzyme aromatic L-amino acid decarboxylase (AADC). L-DOPA is then converted to dopamine by the enzyme dopamine decarboxylase. The dopamine produced is then used for various physiological functions such as movement control, reward, and motivation.
生化和生理效应
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has been shown to have a high affinity for dopamine transporters, which are responsible for the reuptake of dopamine in the brain. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is taken up by the dopamine transporters and is converted to dopamine, which is then stored in vesicles for release. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has also been shown to have a lower affinity for serotonin transporters and norepinephrine transporters.
实验室实验的优点和局限性
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has several advantages for lab experiments, including its high specificity for dopamine transporters and its ability to cross the blood-brain barrier. However, (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has a short half-life, which limits its use in long-term studies. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is also expensive to produce, which can limit its availability for research studies.
未来方向
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has a promising future in the field of scientific research, particularly in the study of neurological disorders. Future research may focus on the development of more efficient and cost-effective synthesis methods for (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, as well as the development of new imaging techniques that can provide more detailed information about dopamine metabolism in the brain. Additionally, (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile may be used in combination with other tracers to study the effects of various drugs on dopamine release and metabolism.
合成方法
The synthesis of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile involves the reaction of 3-fluoro-4,5-dihydroxybenzaldehyde with acetonitrile in the presence of a reducing agent. The reaction leads to the formation of (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile, which can be purified using various techniques such as column chromatography.
科学研究应用
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile is commonly used as a tracer in medical imaging studies such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). It is used to diagnose and monitor various neurological conditions such as Parkinson's disease, neuroendocrine tumors, and pheochromocytoma. (3-Fluoro-4,5-dihydroxyphenyl)acetonitrile has also been used in research studies to investigate the metabolism of dopamine in the brain and to study the effects of various drugs on dopamine release.
属性
CAS 编号 |
104716-76-9 |
|---|---|
产品名称 |
(3-Fluoro-4,5-dihydroxyphenyl)acetonitrile |
分子式 |
C8H6FNO2 |
分子量 |
167.14 g/mol |
IUPAC 名称 |
2-(3-fluoro-4,5-dihydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-5(1-2-10)4-7(11)8(6)12/h3-4,11-12H,1H2 |
InChI 键 |
DIRVCCSWUIVMNS-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)F)CC#N |
规范 SMILES |
C1=C(C=C(C(=C1O)O)F)CC#N |
同义词 |
Benzeneacetonitrile, 3-fluoro-4,5-dihydroxy- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



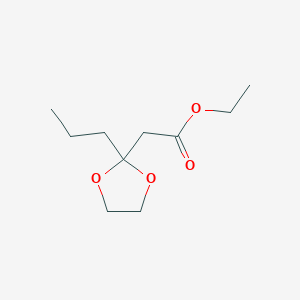

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

